PIK-75 is a synthetic small molecule widely used in scientific research for its inhibitory properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a kinase inhibitor, specifically targeting both lipid and protein kinases. [, ] PIK-75 is particularly known for its ability to inhibit phosphatidylinositol 3-kinase (PI3K), especially the p110α isoform, and cyclin-dependent kinases (CDKs). [, , , , , , , , , , , , , , , , , , , , , ]
The synthesis of PIK-75 has been explored through various methodologies, typically involving multi-step organic reactions. The synthesis process generally includes the formation of key intermediates that undergo cyclization and functionalization to yield the final product. Specific details on the synthetic routes may vary, but they often employ techniques such as:
Recent studies have also investigated the development of nanosuspension formulations of PIK-75 to enhance its solubility and bioavailability, utilizing high-pressure homogenization techniques .
The molecular structure of PIK-75 can be described as follows:
The compound's structure allows for specific binding to the active site of p110α, inhibiting its enzymatic activity and downstream signaling pathways associated with cancer progression and inflammation .
PIK-75 primarily functions through competitive inhibition of phosphoinositide 3-kinase. In vitro studies have demonstrated that PIK-75 effectively inhibits the phosphorylation of downstream targets such as Akt, which is crucial for cell survival signaling. Key reactions include:
The mechanism by which PIK-75 exerts its effects involves several key processes:
PIK-75 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and stability during formulation development .
PIK-75 has several significant applications in scientific research and potential therapeutic areas:
PIK-75 (C₁₆H₁₄BrN₅O₄S) is a small-molecule inhibitor with high selectivity for Class I phosphoinositide 3-kinase (PI3K) isoforms. Its molecular weight is 452.28 g/mol, and it features an imidazo[1,2-a]pyridine core linked to a benzenesulfonohydrazide group, forming its characteristic structure [1].
PIK-75 exhibits nanomolar inhibitory potency against the p110α (PIK3CA) and p110γ (PIK3CG) catalytic subunits of Class I PI3Ks. Biochemical studies confirm its 10- to 30-fold greater selectivity for p110α (IC₅₀ = 5.8 nM) and p110γ over the p110β (PIK3CB) and p110δ (PIK3CD) isoforms [1] [3]. This selectivity arises from PIK-75’s unique interaction with the ATP-binding pocket of p110α, where its sulfonohydrazide group forms critical hydrogen bonds with Val851 in the hinge region and Tyr836 in the affinity pocket [3]. Mutation studies reveal that helical domain mutations (e.g., E545K) in p110α reduce PIK-75’s efficacy, highlighting its dependence on the kinase’s conformational integrity [4].
Table 1: Isoform Selectivity Profile of PIK-75
PI3K Isoform | Gene | IC₅₀ (nM) | Cellular Function |
---|---|---|---|
p110α | PIK3CA | 5.8 | Cell proliferation, metabolism |
p110γ | PIK3CG | 15.2 | Immune cell signaling |
p110β | PIK3CB | 190.0 | GPCR-mediated signaling |
p110δ | PIK3CD | >500.0 | Hematopoietic function |
By inhibiting p110α/γ, PIK-75 blocks the conversion of PIP₂ to PIP₃, preventing membrane translocation and activation of AKT. In mantle cell lymphoma (MCL) models, PIK-75 treatment reduces phosphorylated AKT (Ser473) by >80% within 6 hours, correlating with diminished phosphorylation of downstream effectors like mTOR and S6K [2] [4]. This interruption suppresses glucose uptake and protein synthesis, inducing metabolic stress. Notably, PIK-75’s inhibition of p110γ also disrupts GPCR-mediated AKT activation, broadening its antineoplastic effects in inflammatory microenvironments [4].
The dual inhibition of PI3K and CDK9 creates a synthetic lethality in resistant cancers. PIK-75 treatment depletes MCL-1 mRNA and protein by >70%, disrupting its anti-apoptotic function. Concurrently, it upregulates pro-apoptotic BIM and BAX while inactivating BCL-2. In xenograft models of MCL, this dual action overcomes stroma-induced venetoclax resistance by increasing mitochondrial outer membrane permeabilization (MOMP) and caspase-3 cleavage [2] [4].
Table 2: PIK-75-Induced Modulation of Apoptotic Regulators
Target | Change | Functional Consequence | Validation Model |
---|---|---|---|
MCL-1 | ↓ 70-90% | Loss of mitochondrial protection | MCL cell lines, primary patient samples |
BIM | ↑ 3.5-fold | Enhanced MOMP | Immunoblotting, RPPA |
BAX | ↑ 2.8-fold | Caspase-9 activation | Flow cytometry |
Phospho-BCL2 | ↓ 85% | Loss of anti-apoptotic activity | Phosphoproteomics |
By disrupting mitochondrial electron transport, PIK-75 elevates reactive oxygen species (ROS) by 2.5-fold in epithelial cells. This oxidizes cysteine residues in redox-sensitive kinases (e.g., ASK1), activating pro-apoptotic JNK/p38 MAPK pathways. ROS also inactivate PTEN via disulfide bond formation, creating a feedback loop that amplifies PI3K pathway inhibition [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7